(5Z)-2-(azepan-1-yl)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one
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Overview
Description
The compound (5Z)-2-(AZEPAN-1-YL)-5-{[3-(4-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic molecule that features a thiazolone core, a pyrazole ring, and an azepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(AZEPAN-1-YL)-5-{[3-(4-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles, thiazolones, and azepane derivatives. The key steps in the synthesis may involve:
Condensation Reactions: Formation of the thiazolone core through the condensation of appropriate thioamides and α-haloketones.
Cyclization Reactions: Formation of the pyrazole ring via cyclization of hydrazine derivatives with 1,3-diketones.
Substitution Reactions: Introduction of the azepane moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(AZEPAN-1-YL)-5-{[3-(4-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(5Z)-2-(AZEPAN-1-YL)-5-{[3-(4-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (5Z)-2-(AZEPAN-1-YL)-5-{[3-(4-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Other Thiazolones: Compounds with similar thiazolone cores but different substituents.
Uniqueness
(5Z)-2-(AZEPAN-1-YL)-5-{[3-(4-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE: is unique due to its combination of a thiazolone core, a pyrazole ring, and an azepane moiety, which imparts distinct chemical and biological properties.
(5Z)-2-(AZEPAN-1-YL)-5-{[3-(4-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Properties
Molecular Formula |
C27H28N4O2S |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
(5Z)-2-(azepan-1-yl)-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C27H28N4O2S/c1-2-33-23-14-12-20(13-15-23)25-21(19-31(29-25)22-10-6-5-7-11-22)18-24-26(32)28-27(34-24)30-16-8-3-4-9-17-30/h5-7,10-15,18-19H,2-4,8-9,16-17H2,1H3/b24-18- |
InChI Key |
BZSYWIOKNJRKCF-MOHJPFBDSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCCCCC4)C5=CC=CC=C5 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCCCCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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